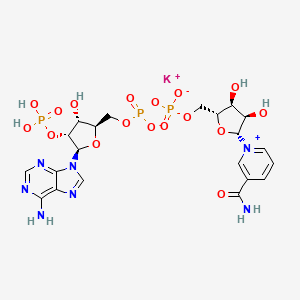

![molecular formula C14H15ClFN7 B1448287 3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride CAS No. 1177349-25-5](/img/structure/B1448287.png)

3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazolopyrimidines can be achieved through various methods. One common approach involves the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles1.Molecular Structure Analysis

Triazolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring1. The exact molecular structure of “3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidines can vary widely depending on the specific compound and conditions. Generally, these compounds can undergo reactions typical of aromatic heterocycles.Physical And Chemical Properties Analysis

The physical and chemical properties of a specific triazolopyrimidine would depend on its exact structure. These properties could include its solubility, stability, melting point, and others.Applications De Recherche Scientifique

Antagonist Activity and Potential Therapeutic Applications

5-HT2 Antagonist Activity

A study by Watanabe et al. (1992) highlights the synthesis of compounds, including those related to 3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride, exhibiting potent 5-HT2 antagonist activity. Such activity can be useful in the development of therapeutic agents for neurological disorders.

Antihypertensive Potential

Research by Bayomi et al. (1999) describes the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines with structures related to the compound . Some of these compounds demonstrated promising antihypertensive activity, suggesting potential therapeutic applications in cardiovascular diseases.

Receptor Antagonism and Molecular Functionality

A₃ Adenosine Receptor Antagonism

Baraldi et al. (2012) identified the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus, similar to the compound , as a scaffold for adenosine receptor antagonists. This indicates its potential use in targeting specific receptor sites for medical applications (Baraldi et al., 2012).

Synthetic Pathways and Derivative Creation

Clark et al. (1986) explored the synthesis of novel heterocyclic systems, including triazolo-pyrimidine derivatives. Such studies are crucial in understanding the chemical pathways and potential derivative creation of compounds like 3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride (Clark et al., 1986).

Biological Activity and Pharmaceutical Relevance

Antimicrobial Activities

Bektaş et al. (2007) researched 1,2,4-Triazole derivatives, closely related to the compound , and found that some exhibited significant antimicrobial activities. This suggests the potential use of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

DPP-4 Inhibition and Anti-Diabetic Applications

A study by Bindu et al. (2019) on triazolo-pyridazine derivatives, similar to the compound of interest, showcased their potential as DPP-4 inhibitors, indicating possible applications in anti-diabetic drugs (Bindu et al., 2019).

Safety And Hazards

The safety and hazards associated with a specific triazolopyrimidine would depend on its exact structure. It’s important to handle all chemicals with appropriate safety precautions.

Orientations Futures

Triazolopyrimidines are a promising class of compounds for drug development due to their wide range of biological activities. Future research could involve the synthesis and testing of new triazolopyrimidine derivatives to discover compounds with improved potency, selectivity, or safety profiles2.

Please note that this information is general in nature and may not apply specifically to “3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride”. For detailed information about this specific compound, further research would be needed. It’s also important to note that while I strive to provide accurate and up-to-date information, this should not replace professional advice or consultation with experts in the field.

Propriétés

IUPAC Name |

3-(3-fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN7.ClH/c15-10-2-1-3-11(8-10)22-14-12(19-20-22)13(17-9-18-14)21-6-4-16-5-7-21;/h1-3,8-9,16H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEYQNLCZUKCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)

![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)

![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)

![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1448222.png)